molecular formula C15H17N3O B7728264 1-(2-Pyridyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole

1-(2-Pyridyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole

Cat. No. B7728264
M. Wt: 255.31 g/mol
InChI Key: OHOVLKMNUQMKNK-UHFFFAOYSA-N
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Patent
US06716856B1

Procedure details

A mixture of 1-(2-pyridyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole (0.25 g, 0.98 mmol), prepared as described in example 3, and N-bromosuccinimide (0.180 g, 0.98 mmol) in chloroform (6 ml) was stirred at 60° C. for about 4 hours and then washed with water. The organic phase was dried over sodium sulfate and evaporated to dryness. The residue was chromatographed on silica gel (cyclohexane:ethyl acetate=90:10). The title compound was obtained as a colourless solid (0.28 g, 85%): m.p 160-161° C.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]1[C:15]2[CH2:14][C:13]([CH3:17])([CH3:16])[CH2:12][C:11](=[O:18])[C:10]=2[C:9]([CH3:19])=[N:8]1.[Br:20]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[Br:20][CH:14]1[C:15]2[N:7]([C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=3)[N:8]=[C:9]([CH3:19])[C:10]=2[C:11](=[O:18])[CH2:12][C:13]1([CH3:16])[CH3:17]

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
N1=C(C=CC=C1)N1N=C(C=2C(CC(CC12)(C)C)=O)C
Step Two
Name
Quantity
0.18 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for about 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (cyclohexane:ethyl acetate=90:10)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1C(CC(C=2C(=NN(C12)C1=NC=CC=C1)C)=O)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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